(1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride
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Overview
Description
(1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC).
Introduction of the Propan-1-amine Group: This step may involve the alkylation of the triazole ring with a suitable alkyl halide, followed by reduction to introduce the amine group.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme inhibition or as a probe in biochemical assays. Its structural features make it a potential candidate for drug discovery and development.
Medicine
In medicine, this compound may have potential therapeutic applications. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, and this compound could be explored for similar uses.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3,5-Dimethyltriazol-4-yl)ethan-1-amine: A similar compound with a shorter alkyl chain.
(1S)-1-(3,5-Dimethyltriazol-4-yl)butan-1-amine: A similar compound with a longer alkyl chain.
(1S)-1-(3,5-Dimethyltriazol-4-yl)methan-1-amine: A similar compound with a methylene group.
Uniqueness
(1S)-1-(3,5-Dimethyltriazol-4-yl)propan-1-amine;dihydrochloride is unique due to its specific structural features, such as the length of the alkyl chain and the presence of the dihydrochloride salt. These characteristics can influence its solubility, reactivity, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(1S)-1-(3,5-dimethyltriazol-4-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-4-6(8)7-5(2)9-10-11(7)3;;/h6H,4,8H2,1-3H3;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLYXFQAPVJOEK-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(N=NN1C)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=C(N=NN1C)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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